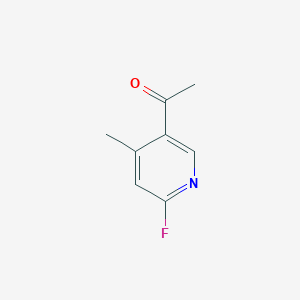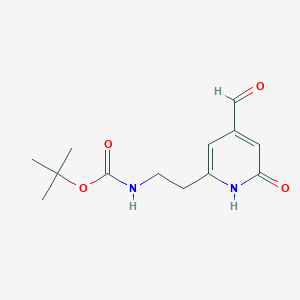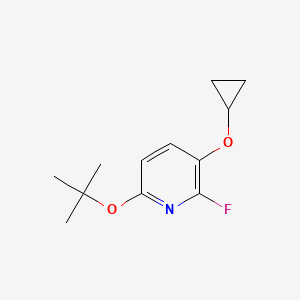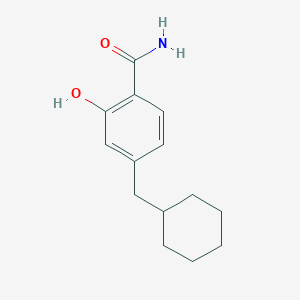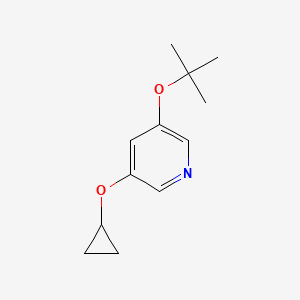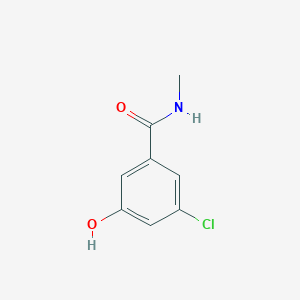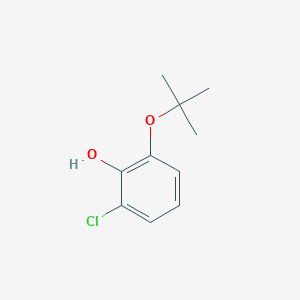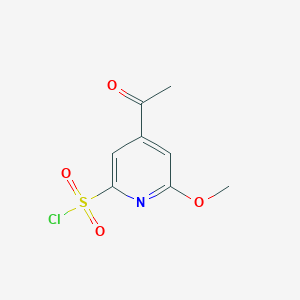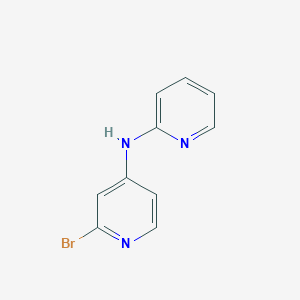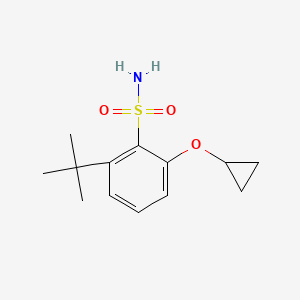
2-Tert-butyl-6-cyclopropoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tert-butyl-6-cyclopropoxybenzenesulfonamide is a chemical compound with the molecular formula C13H19NO3S and a molecular weight of 269.36 g/mol . It is known for its unique structure, which includes a tert-butyl group, a cyclopropoxy group, and a benzenesulfonamide moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-6-cyclopropoxybenzenesulfonamide typically involves the reaction of 2-tert-butyl-6-hydroxybenzenesulfonamide with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
2-Tert-butyl-6-cyclopropoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyclopropyl bromide in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the benzenesulfonamide moiety.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted derivatives with various functional groups replacing the cyclopropoxy group.
科学的研究の応用
2-Tert-butyl-6-cyclopropoxybenzenesulfonamide is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Employed in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Tert-butyl-6-cyclopropoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Uniqueness
2-Tert-butyl-6-cyclopropoxybenzenesulfonamide is unique due to its combination of a tert-butyl group, a cyclopropoxy group, and a benzenesulfonamide moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research applications that similar compounds may not fulfill.
特性
分子式 |
C13H19NO3S |
|---|---|
分子量 |
269.36 g/mol |
IUPAC名 |
2-tert-butyl-6-cyclopropyloxybenzenesulfonamide |
InChI |
InChI=1S/C13H19NO3S/c1-13(2,3)10-5-4-6-11(17-9-7-8-9)12(10)18(14,15)16/h4-6,9H,7-8H2,1-3H3,(H2,14,15,16) |
InChIキー |
GWSZRCOTZCKGLZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C(=CC=C1)OC2CC2)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


